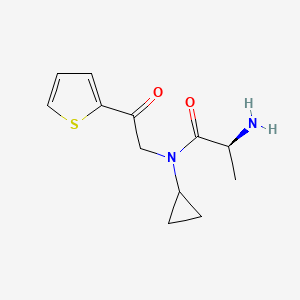

(S)-2-Amino-N-cyclopropyl-N-(2-oxo-2-thiophen-2-yl-ethyl)-propionamide

Description

(S)-2-Amino-N-cyclopropyl-N-(2-oxo-2-thiophen-2-yl-ethyl)-propionamide (CAS: 1353994-44-1) is a chiral amide derivative featuring a cyclopropyl group, a thiophen-2-yl ketone moiety, and an (S)-configured amino acid backbone . Its molecular formula is C₁₂H₁₆N₂O₂S, with a molecular weight of 252.34 g/mol.

Properties

IUPAC Name |

(2S)-2-amino-N-cyclopropyl-N-(2-oxo-2-thiophen-2-ylethyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2S/c1-8(13)12(16)14(9-4-5-9)7-10(15)11-3-2-6-17-11/h2-3,6,8-9H,4-5,7,13H2,1H3/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAKZPZSXTLJXJF-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N(CC(=O)C1=CC=CS1)C2CC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N(CC(=O)C1=CC=CS1)C2CC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301151041 | |

| Record name | Propanamide, 2-amino-N-cyclopropyl-N-[2-oxo-2-(2-thienyl)ethyl]-, (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301151041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353994-44-1 | |

| Record name | Propanamide, 2-amino-N-cyclopropyl-N-[2-oxo-2-(2-thienyl)ethyl]-, (2S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1353994-44-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanamide, 2-amino-N-cyclopropyl-N-[2-oxo-2-(2-thienyl)ethyl]-, (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301151041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(S)-2-Amino-N-cyclopropyl-N-(2-oxo-2-thiophen-2-yl-ethyl)-propionamide, a compound with the CAS number 1375472-00-6, is a member of the class of organic compounds characterized by its unique molecular structure, which includes a cyclopropyl group and a thiophene moiety. This compound has garnered interest due to its potential biological activities, including antibacterial and anticancer properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₆N₂O₂S |

| Molecular Weight | 252.33 g/mol |

| CAS Number | 1375472-00-6 |

| Melting Point | Not specified |

| Boiling Point | Not specified |

The compound features an amine functional group, an acetamide linkage, and a carbonyl group adjacent to a thiophene ring, which are believed to contribute to its biological activities.

Antibacterial Properties

Preliminary studies suggest that compounds containing thiophene rings exhibit significant antibacterial activity. The mechanism is thought to involve interactions with bacterial enzymes and proteins, potentially inhibiting their functionality .

Anticancer Activity

Research indicates that this compound may inhibit cancer cell proliferation. Similar compounds have shown promise in targeting various cancer cell lines, including:

| Cancer Cell Line | IC₅₀ (µM) |

|---|---|

| MCF-7 (Breast Cancer) | Not specified |

| A549 (Lung Cancer) | Not specified |

| HeLa (Cervical Cancer) | Not specified |

While specific IC₅₀ values for this compound are not yet available, related studies have demonstrated that structural analogs can induce apoptosis in cancer cells through mechanisms involving p53 expression and caspase activation .

Case Studies

- Study on Structural Analog : A study investigated the anticancer properties of tetrahydroquinolone derivatives, revealing that modifications in structure can significantly enhance biological activity against various cancer types. This underscores the importance of structural components similar to those found in this compound .

- Antibacterial Efficacy : Another study highlighted the antibacterial efficacy of thiophene-containing compounds against Gram-positive and Gram-negative bacteria, suggesting that the presence of the thiophene moiety in our compound may confer similar benefits .

The specific mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that the structural features, particularly the cyclopropyl and thiophene groups, play crucial roles in enhancing its bioactivity.

Future Directions

Further research is needed to elucidate the precise biological mechanisms and therapeutic potential of this compound. Investigations into its pharmacokinetic properties and structure–activity relationships will be essential for optimizing its efficacy as a therapeutic agent.

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Research:

- Recent studies have indicated that compounds similar to (S)-2-Amino-N-cyclopropyl-N-(2-oxo-2-thiophen-2-yl-ethyl)-propionamide exhibit promising anticancer properties. For instance, derivatives of thiophene-based compounds have been shown to inhibit tumor growth in various cancer cell lines. A notable case study demonstrated that a related compound effectively reduced the proliferation of breast cancer cells by inducing apoptosis through the activation of caspase pathways .

-

Neuroprotective Effects:

- Research has highlighted the neuroprotective potential of thiophene derivatives in models of neurodegenerative diseases. A study found that this compound exhibited protective effects against oxidative stress-induced neuronal cell death. The mechanism involved the modulation of cellular antioxidant defenses and inhibition of apoptotic signaling pathways .

-

Antimicrobial Activity:

- Preliminary investigations into the antimicrobial properties of this compound have revealed its effectiveness against several bacterial strains, including resistant strains of Staphylococcus aureus. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and function, making it a candidate for further development as an antimicrobial agent .

Biological Research Applications

-

Enzyme Inhibition Studies:

- The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has shown potential as an inhibitor of certain proteases, which are critical in various biological processes including protein degradation and cell signaling. This could have implications for therapeutic strategies targeting diseases where protease activity is dysregulated .

-

Pharmacokinetic Studies:

- Investigations into the pharmacokinetic properties of this compound suggest favorable absorption and distribution characteristics in biological systems. Studies indicate that the compound has a moderate half-life and exhibits good bioavailability, making it suitable for further development as a therapeutic agent .

Data Table: Summary of Applications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Molecular Properties

Key analogs of this compound involve substitutions at the heterocyclic ring (thiophene vs. furan, thiazole) or modifications to the N-alkyl group (cyclopropyl vs. isopropyl). Below is a comparative analysis:

Table 1: Structural and Molecular Comparison

* Note: Discrepancy exists between the reported molecular weight (252.34 g/mol) and calculated value (266.35 g/mol for C₁₂H₁₆N₃O₂S).

Key Differences and Implications

Heterocyclic Ring Modifications: Thiophene vs. This may improve membrane permeability but reduce solubility in polar solvents . Thiazole Substitution: The thiazole analog introduces an additional nitrogen atom, increasing polarity and hydrogen-bonding capacity, which could influence binding to enzymatic targets .

N-Alkyl Group Variations: Cyclopropyl vs. In contrast, the isopropyl group offers steric bulk, which may hinder binding in crowded active sites but improve metabolic stability .

Stereochemical Considerations : All analogs retain the (S)-configuration at the α-carbon, preserving enantioselective interactions. This is critical for chiral recognition in biological systems, such as enzyme inhibition or receptor binding .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-2-Amino-N-cyclopropyl-N-(2-oxo-2-thiophen-2-yl-ethyl)-propionamide, and how can stereochemical purity be ensured?

- Methodology : The compound’s stereospecific synthesis can be achieved via a multi-step approach:

- Step 1 : React cyclopropylamine with 2-thiophenecarbonyl chloride to form the intermediate N-cyclopropyl-2-thiophenecarboxamide.

- Step 2 : Introduce the 2-oxoethyl moiety via nucleophilic substitution, followed by coupling with (S)-2-aminopropionamide using carbodiimide-based activation (e.g., EDC/HOBt).

- Stereochemical validation : Use chiral HPLC or circular dichroism (CD) spectroscopy to confirm enantiomeric purity. X-ray crystallography (employing SHELX programs ) can resolve absolute configuration.

Q. How can the compound’s solubility and stability be optimized for in vitro assays?

- Methodology :

- Solubility : Test in DMSO, ethanol, or aqueous buffers (pH 4–8) with co-solvents like PEG-400. Use dynamic light scattering (DLS) to assess aggregation.

- Stability : Conduct accelerated degradation studies (40°C/75% RH) over 14 days, monitored via HPLC-UV. For hydrolytic stability, evaluate at pH 2 (simulated gastric fluid) and pH 7.4 (blood) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : 1H/13C NMR to confirm structure (e.g., cyclopropyl CH2 at δ 0.5–1.5 ppm; thiophene protons at δ 6.5–7.5 ppm).

- Mass Spectrometry : High-resolution ESI-MS for molecular ion validation (e.g., [M+H]+ expected at ~311.1 m/z).

- IR : Confirm amide C=O stretch (~1650 cm⁻¹) and secondary amine N–H bend (~1550 cm⁻¹) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the compound’s electronic properties and reactivity?

- Methodology :

- Computational setup : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to calculate HOMO/LUMO energies, electrostatic potential maps, and Fukui indices for nucleophilic/electrophilic sites .

- Applications : Predict regioselectivity in reactions (e.g., thiophene ring vs. cyclopropane reactivity) or binding affinity to biological targets (e.g., enzymes with electron-deficient active sites).

Q. What strategies resolve contradictions in observed biological activity across cell lines (e.g., cytotoxicity vs. inactivity)?

- Methodology :

- Mechanistic profiling : Compare compound uptake (via LC-MS quantification in lysates) and efflux (e.g., ABC transporter inhibition assays).

- Target engagement : Use thermal shift assays (TSA) to identify protein targets. Cross-reference with RNA-seq data to map pathway-specific effects, as seen in analogous propionamide derivatives .

- Metabolic stability : Assess hepatic microsomal clearance (human/rat) to rule out rapid inactivation in certain models .

Q. How does the compound’s stereochemistry influence its interaction with chiral biological targets (e.g., enzymes or receptors)?

- Methodology :

- Enantiomer-specific assays : Synthesize both (S) and (R) enantiomers and compare IC50 values in enzyme inhibition studies (e.g., kinase panels).

- Molecular docking : Perform docking simulations (AutoDock Vina) using crystallographic data of target proteins (e.g., opioid receptors, where propionamide derivatives show stereospecific binding ).

- Pharmacophore mapping : Identify critical hydrogen-bonding or hydrophobic interactions using software like Schrödinger’s Phase .

Q. What crystallographic challenges arise in resolving the compound’s solid-state structure, and how are they addressed?

- Methodology :

- Crystal growth : Use vapor diffusion (e.g., methanol/water mixtures) or slow evaporation. For poorly diffracting crystals, employ synchrotron radiation.

- Data refinement : Apply SHELXL for structure solution, accounting for disorder in the cyclopropane or thiophene moieties. TWINABS can handle twinning in low-symmetry space groups .

Notes

- Contradictions : Discrepancies in biological activity may stem from cell-specific metabolism or assay conditions. Always include positive controls (e.g., doxorubicin for cytotoxicity) .

- Advanced Tools : For mechanistic studies, consider CRISPR-Cas9 knockout models to validate target pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.